molecular formula C10H15N5 B11895147 1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11895147
M. Wt: 205.26 g/mol
InChI Key: BBVBLCCRJCXDJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors. One common method includes the reaction of ethyl hydrazine with a pyrimidine derivative under reflux conditions . The reaction is often carried out in the presence of a base such as sodium ethoxide to facilitate the formation of the pyrazolopyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Mechanism of Action

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

1-ethyl-N-propylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C10H15N5/c1-3-5-11-9-8-6-14-15(4-2)10(8)13-7-12-9/h6-7H,3-5H2,1-2H3,(H,11,12,13)

InChI Key

BBVBLCCRJCXDJP-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C2C=NN(C2=NC=N1)CC

Origin of Product

United States

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